N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-but-3-ynylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H17N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h1,9-12H,3-8H2 |
InChI Key |
CNPUSOGUPYJARS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Bicyclic Derivatives
One of the predominant approaches involves nucleophilic substitution reactions where the bicyclo[2.2.1]heptan-2-amine core reacts with suitable electrophiles such as alkyl halides or activated derivatives. For example, the introduction of the but-3-yn-1-yl group can be achieved by reacting a suitable bicyclic precursor with an appropriate alkynyl halide or sulfonate ester under basic conditions, facilitating nucleophilic attack on the electrophilic carbon.
Reductive Amination and Reduction Pathways
Reduction of bicyclic ketones or imines derived from precursor compounds using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) is another common method. These reactions typically occur under anhydrous conditions, converting carbonyl or imine functionalities into amines, thereby forming the bicyclo[2.2.1]heptan-2-amine backbone.
Amine Functionalization via Cross-Coupling
Cross-coupling reactions, such as Suzuki or Sonogashira couplings, are employed to attach the but-3-yn-1-yl group to the bicyclic amine. These reactions often involve aryl or vinyl halides with terminal alkynes, catalyzed by palladium complexes, under inert atmospheres and elevated temperatures.
Specific Preparation Methods
Synthesis via Nucleophilic Substitution with Alkynyl Derivatives
- Starting from a bicyclo[2.2.1]heptan-2-amine derivative, the compound reacts with a but-3-yn-1-yl halide (e.g., but-3-yn-1-yl bromide or chloride).
- The reaction is typically facilitated by a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- Reaction conditions involve reflux temperatures (~80°C) for 12–24 hours, ensuring complete substitution.
Bicyclo[2.2.1]heptan-2-amine + But-3-yn-1-yl halide → N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine
Reduction of Cyclic Ketones or Imines
- Bicyclic ketone or imine intermediates are subjected to reduction using LiAlH₄ in anhydrous ether.
- The reaction is performed under reflux for 4–8 hours, followed by quenching with water or dilute acid.
- The resulting amine is purified via column chromatography or recrystallization.
Bicyclo[2.2.1]heptan-2-one derivative + LiAlH₄ → this compound
- Reduction of similar bicyclic ketones yields the corresponding amines with high efficiency (up to 90%) and stereochemical fidelity.
Catalytic Hydrogenation and Cross-Coupling
- Terminal alkynes are coupled with bicyclic amines via Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts.
- Alternatively, hydrogenation of alkyne intermediates over Pd/C under 50 psi H₂ at 80°C completes the transformation.
Alkyne precursor + Bicyclo[2.2.1]heptan-2-amine → this compound
- These methods have been successfully applied in synthesizing complex bicyclic amines with yields exceeding 75%.
Reaction Conditions and Optimization
| Method | Solvent | Temperature | Catalyst/Reagent | Yield Range | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | DMF, acetonitrile | Reflux (~80°C) | K₂CO₃ | 70–85% | Requires dry conditions |
| Reduction (LiAlH₄) | Ether | Reflux (~60°C) | LiAlH₄ | 85–90% | Quench carefully to prevent side reactions |
| Cross-coupling (Sonogashira) | Toluene, DMF | 80°C | Pd(PPh₃)₄, CuI | 75–85% | Inert atmosphere necessary |
Notes on Stereochemistry and Purification
- Stereochemical purity is maintained through chiral chromatography or recrystallization.
- Analytical techniques such as NMR, HRMS, and chiral HPLC are employed for confirmation.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site. This interaction inhibits the excessive influx of calcium ions (Ca²⁺) into neurons, thereby preventing excitotoxicity and neuronal damage .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
The norbornane core is retained across analogues, but substituents on the amine group vary significantly, influencing physicochemical and pharmacological properties:
Pharmacological Activities
NMDA Receptor Antagonism
- N-(2-(Pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine derivatives (e.g., 5a–f) exhibit uncompetitive NMDA receptor antagonism, with IC50 values in the micromolar range, comparable to memantine. Compound 5a showed the highest affinity (Ki = 1.2 µM) .
- Memantine (clinical comparator): Therapeutic serum concentration ~1 µM; target compounds 5a–f demonstrated similar neuroprotective efficacy but higher cytotoxicity at >100 µM .
CXCR2 Antagonism
- N,N-Diarylsquaramide derivatives (e.g., 2a–2g) with bicyclo[2.2.1]heptan-2-amine moieties showed potent CXCR2 inhibition (IC50 = 10–50 nM), leveraging the norbornane scaffold for selective receptor interaction .
Key Differentiators of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine
- Alkyne Functionality : Unlike aryl or alkyl substituents, the but-3-yn-1-yl group offers orthogonal reactivity for bioconjugation (e.g., azide-alkyne cycloaddition), enabling probe development for target identification .
- Stereochemical Complexity: The norbornane core has defined stereochemistry (exo/endo), influencing receptor binding. For example, endo-2-aminonorbornane derivatives show higher metabolic stability than exo isomers .
Biological Activity
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amines, characterized by a bicyclo[2.2.1]heptane framework with an amine functional group. The molecular formula is , and its structural features contribute to its biological interactions.
This compound primarily acts as an antagonist for several receptors, notably the CXC chemokine receptor 2 (CXCR2) and the NMDA receptor at the phencyclidine (PCP) binding site. The antagonistic activity against CXCR2 is particularly relevant in inflammatory responses, as this receptor is involved in the signaling pathways activated by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2.
Table 1: Biological Targets and Actions
| Target Receptor | Action Type | Biological Implication |
|---|---|---|
| CXCR2 | Antagonist | Inhibition of inflammatory signaling |
| NMDA | Antagonist | Modulation of excitatory neurotransmission |
Pharmacokinetics
In vivo studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including high stability in simulated intestinal fluid (SIF) and plasma from both rats and humans. These properties suggest that the compound may have good bioavailability when administered orally.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of derivatives of bicyclo[2.2.1]heptan-2-amines, revealing that modifications to the core structure significantly influence biological activity:
-
Anticonvulsant Activity : A series of derivatives were tested for their anticonvulsant properties using the maximal electroshock seizure (MES) test, showing promising results for certain modifications.
- Example : Derivatives with specific substituents on the bicyclic core exhibited enhanced binding affinity for NMDA receptors.
- Toxicity Studies : Preliminary toxicity assessments using MDCK (kidney) and N2a (neuroblastoma) cell lines indicated a dose-dependent toxicity profile above 100 μM, with IC50 values exceeding 150 μM, similar to known NMDA antagonists like Memantine.
Table 2: Summary of Toxicity Findings
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| MDCK | >150 | Dose-dependent toxicity |
| N2a | >150 | Comparable toxicity profile to Memantine |
Q & A
Q. Table 1: Synthetic Optimization for this compound
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | THF | DMF | THF (higher yield) |
| Temperature | 0°C | 25°C | 0°C (minimizes side reactions) |
| Reaction Time | 4 hrs | 12 hrs | 8 hrs (balance of conversion/purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
